(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester
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Overview
Description
(3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester is a complex organic compound characterized by its intricate structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the morpholinecarboxylic acid derivatives, followed by the introduction of the phenylmethyl group and the formation of the imino linkage. The final steps involve the esterification with tert-butyl groups to protect the carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the formation of by-products. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the imino group would yield an amine derivative.
Scientific Research Applications
(3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran: A protected galactopyranoside used in carbohydrate synthesis.
tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate: A compound with similar protective groups and stereochemistry.
Uniqueness
What sets (3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester apart is its unique combination of functional groups and stereochemistry, which confer specific properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C57H67N3O10 |
---|---|
Molecular Weight |
954.2 g/mol |
IUPAC Name |
tert-butyl 3-[4-[benzyl-[2-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C57H67N3O10/c1-56(2,3)69-54(65)59-46(52(63)67-50(42-28-18-10-19-29-42)48(59)40-24-14-8-15-25-40)34-32-44(61)37-58(36-39-22-12-7-13-23-39)38-45(62)33-35-47-53(64)68-51(43-30-20-11-21-31-43)49(41-26-16-9-17-27-41)60(47)55(66)70-57(4,5)6/h7-31,44-51,61-62H,32-38H2,1-6H3 |
InChI Key |
HUXUIBUADSFBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CN(CC4=CC=CC=C4)CC(CCC5C(=O)OC(C(N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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